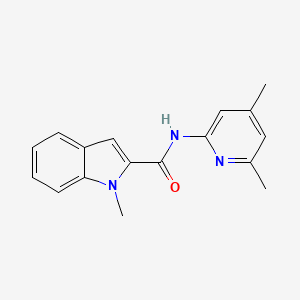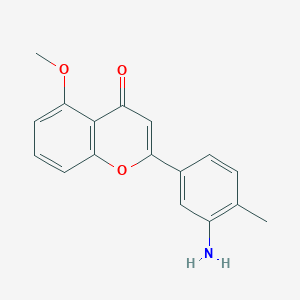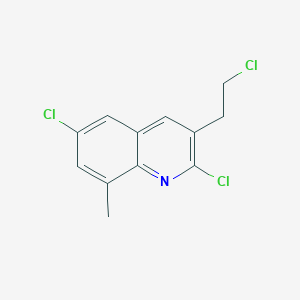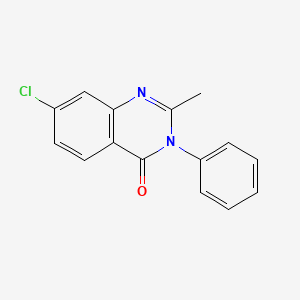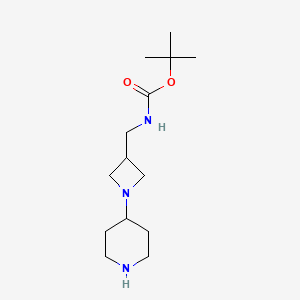
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate: is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, an azetidine ring, and a tert-butyl carbamate group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Formation of the Azetidine Ring: The azetidine ring is often formed through the cyclization of 3-chloro-1-propanamine or by the reduction of azetidinone derivatives.
Coupling Reaction: The piperidine and azetidine rings are then coupled using a suitable linker, such as a methylene group, under basic conditions.
Carbamate Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at various positions, such as the azetidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced derivatives of the azetidine ring.
Substitution Products: Substituted derivatives at the piperidine or azetidine rings.
科学研究应用
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Linkers: Employed as a rigid linker in the development of bifunctional molecules for targeted protein degradation.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to link biomolecules for various biological studies.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
Chemical Synthesis: Applied in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a linker in bifunctional molecules, facilitating the formation of ternary complexes that lead to targeted protein degradation. This process involves the recruitment of an E3 ubiquitin ligase to the target protein, resulting in its ubiquitination and subsequent degradation by the proteasome.
相似化合物的比较
- tert-Butyl ((1-(oxetan-3-yl)piperidin-4-yl)methyl)carbamate
- tert-Butyl ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)proline
- tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate
Uniqueness: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is unique due to the presence of both piperidine and azetidine rings, which provide distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for scientific research.
属性
CAS 编号 |
883547-23-7 |
|---|---|
分子式 |
C14H27N3O2 |
分子量 |
269.38 g/mol |
IUPAC 名称 |
tert-butyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-11-9-17(10-11)12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
InChI 键 |
WRHFSQCKHWPXDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


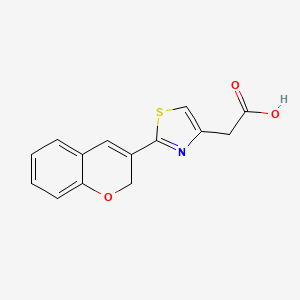
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
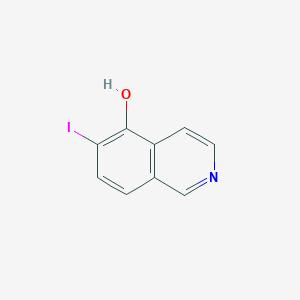
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
